Cas no 80418-25-3 (Notoginsenoside R2)

Conclusion: Notoginsenoside R2, a newly isolated Notoginsenoside, showed protective effects against 6-OHDA-induced oxidative stress and apoptosis
Notoginsenoside R2 structure
Notoginsenoside R2 structure
Notoginsenoside R2
80418-25-3
C41H70O13
770.986714839935
MFCD26131256
731318

Notoginsenoside R2 Properties

Names and Identifiers

    • b-D-Glucopyranoside, (3b,6a,12b)-3,12,20-trihydroxydammar-24-en-6-yl 2-O-b-D-xylopyranosyl-
    • 20(S)-NotoginsenosideR2
    • (3β,6α,12β)-3,12,20-Trihydroxydammar-24-en-6-yl 2-O-β-D-xylopyran osyl-β-D-glucopyranoside
    • (S)Notoginsenoside R2
    • 20(R)-NotoginsenosideR2.
    • Ginsenoside Ng-R2
    • ginsenoside R2
    • ginsenoside-Rg2
    • NOTOGINSENOSIDE
    • NOTOGINSENOSIDE R1(SH)
    • notoginsenoside Rh1
    • notoginsenoside-R1
    • notoginsenoside-R2
    • notoginsenoside-Rg2
    • notogisenoside R1
    • Sanchinoside R1
    • A14641
    • (2R,3R,4R,5R)-2-[(2S,3R,4R,5S,6R)-2-[[(3R,5R,6S,8R,9S,12S,13R,14S,17S)-3,12-Dihydroxy-17-[(2S)-2-hyd
    • (2R,3S,4R,5S)-2-[(2S,3S,4R,5R,6S)-2-[[(3R,6R,8S,10S,12S,13S,14S,17R)-3,12-dihydroxy-17-[(2R)-2-hydro
    • Notoginsenoside R2
    • (3β,6α,12β)-3,12,20-Trihydroxydammar-24-en-6-yl 2-O-β-D-xylopyranosyl-β-D-glucopyranoside (ACI)
    • 20(S)-Notoginsenoside R2
    • S-Notoginsenoside R2
    • +Expand
    • MFCD26131256
    • FNIRVWPHRMMRQI-PGOMJGFXSA-N
    • 1S/C41H70O13/c1-20(2)10-9-13-41(8,50)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)24(17-40(26,39)7)52-36-33(31(48)30(47)25(18-42)53-36)54-35-32(49)29(46)23(44)19-51-35/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35-,36+,38+,39+,40+,41-/m0/s1
    • C[C@@]12C[C@H](O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O[C@@H]3OC[C@@H](O)[C@H](O)[C@H]3O)[C@H]3C([C@H](CC[C@]3(C)[C@H]1C[C@@H](O)[C@@H]1[C@H](CC[C@@]21C)[C@](O)(C)CC/C=C(\C)/C)O)(C)C

Computed Properties

  • 770.481642g/mol
  • 0
  • 2.7
  • 9
  • 13
  • 9
  • 770.481642g/mol
  • 770.481642g/mol
  • 219Ų
  • 54
  • 1360
  • 0
  • 20
  • 0
  • 0
  • 0
  • 1
  • 771.0

Experimental Properties

  • 1.75890
  • 218.99000
  • Insuluble (1.4E-3 g/L) (25 ºC),
  • Powder
  • 1.31±0.1 g/cm3 (20 ºC 760 Torr),

Notoginsenoside R2 Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00G480-1mg
Notoginsenoside R2
80418-25-3 98%
1mg
$115.00 2024-04-21
A2B Chem LLC
AH51168-1mg
Notoginsenoside R2
80418-25-3 98%
1mg
$107.00 2024-04-19
Aaron
AR00G4GC-1mg
Notoginsenoside R2
80418-25-3
1mg
$198.00
ChemScence
CS-4164-1mg
Notoginsenoside R2
80418-25-3 98.78%
1mg
$100.0 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP1011-20mg
Notoginsenoside R2
80418-25-3 98%
20mg
$85 2023-09-20
Crysdot LLC
CD32000370-5mg
Notoginsenoside R2
80418-25-3 98+%
5mg
$84 2024-07-18
eNovation Chemicals LLC
Y1256814-1mg
Notoginsenoside R2
80418-25-3 98%
1mg
$170 2024-06-06
MedChemExpress
HY-N0909-1mg
Notoginsenoside R2
80418-25-3 ≥98.0%
1mg
¥720 2024-05-24
PhytoLab
84245-50mg
Notoginsenoside R2
80418-25-3 ≥ 90.0 %
50mg
€810
TRC
N887510-1mg
S-Notoginsenoside R2
80418-25-3
1mg
$190.00 2023-05-17

Notoginsenoside R2 Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  4 d, 26 °C
Reference
Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea
Chen, Guangtong; Yang, Min; Lu, Zhiqiang; Zhang, Jinqiang; Huang, Huilian; et al, Journal of Natural Products, 2007, 70(7), 1203-1206

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Tris(hydroxymethyl)aminomethane hydrochloride ,  Polyoxyethylene sorbitan monolaurate Catalysts: Glucosyltransferase Solvents: Water ;  12 h, pH 8, 30 °C
1.2 Solvents: 1-Butanol
Reference
Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng
Li, Yanting; et al, ACS Synthetic Biology, 2022, 11(2), 770-779

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Tris(hydroxymethyl)aminomethane hydrochloride ,  Polyoxyethylene sorbitan monolaurate Catalysts: Glucosyltransferase Solvents: Water ;  12 h, pH 8, 30 °C
1.2 Solvents: 1-Butanol
2.1 Reagents: Tris(hydroxymethyl)aminomethane hydrochloride ,  Polyoxyethylene sorbitan monolaurate Catalysts: Glucosyltransferase Solvents: Water ;  12 h, pH 8, 30 °C
2.2 Solvents: 1-Butanol
Reference
Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng
Li, Yanting; et al, ACS Synthetic Biology, 2022, 11(2), 770-779

Notoginsenoside R2 Raw materials

Notoginsenoside R2 Preparation Products

Notoginsenoside R2 Suppliers

CHENG DOU NA KE LI Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:80418-25-3)
GUAN JING
19138982515
3149516455@qq.com
HE PENG ( SHANG HAI ) Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:80418-25-3)
ZHANG SHUO
13122891558
hepeng20160718@foxmail.com
WU HAN TIAN ZHI Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:80418-25-3)
ZHANG XIAO JIE
18607107848
2056216494@qq.com
Nanjing Bencao Yikang Biotechnology Co., Ltd
Audited Supplier Audited Supplier
(CAS:80418-25-3)
WANG XIAN SHENG
18362932668
522593521@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:80418-25-3)
TANG SI LEI
15026964105
2881489226@qq.com
CHENG DOU ZHU MU Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:80418-25-3)
YANG XUE ER
13980723364
2916345763@qq.com
ChengDu YiRui Bio-Technology CO., LTD
Audited Supplier Audited Supplier
(CAS:80418-25-3)
SU NA
18224028459
yirui307@163.com

Notoginsenoside R2 Related Literature

Related Categories

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80418-25-3)Notoginsenoside R2
A1205178
99%
10mg
258.0